2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound with a unique structure that combines elements of pyranochromene and butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the pyranochromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromene structure.
Introduction of the ethyl and dimethyl groups: Alkylation reactions are used to introduce the ethyl and dimethyl groups at the appropriate positions on the pyranochromene ring.
Formation of the oxo group: Oxidation reactions are employed to introduce the oxo group at the desired position.
Attachment of the butanoic acid moiety: This step involves the formation of an ester or amide bond between the pyranochromene core and the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific receptors: It may bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.
Modulating gene expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid: This compound shares a similar pyranochromene core but differs in the attached acetic acid moiety.
2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinylmethyl)acetamide: This compound has a similar structure but includes a pyridinylmethyl group instead of the butanoic acid moiety.
Uniqueness
2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H27NO7 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H27NO7/c1-5-12-9-18(25)29-20-13-7-8-22(3,4)30-15(13)10-16(19(12)20)28-11-17(24)23-14(6-2)21(26)27/h9-10,14H,5-8,11H2,1-4H3,(H,23,24)(H,26,27) |
InChI Key |
BTJPYYOCXCJPLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC(CC)C(=O)O)(C)C |
Origin of Product |
United States |
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